N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
Description
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a secondary amine featuring a pyridine core substituted with a methyl group at position 5, a piperidin-1-yl group at position 6, and an N-methylmethanamine side chain at position 2. This structure combines aromatic and aliphatic amine functionalities, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling processes, as seen in related compounds .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C13H21N3/c1-11-8-12(9-14-2)10-15-13(11)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |
InChI Key |
NYVJUUOSGVZSJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines .
Scientific Research Applications
Pharmacological Studies
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has been investigated for its role as a ligand in receptor studies. Its interactions with specific molecular targets may modulate various biological pathways, making it valuable in pharmacological research.
Table 1: Potential Pharmacological Targets
| Target | Mechanism of Action | References |
|---|---|---|
| Dopamine Receptors | Modulates neurotransmission | |
| Serotonin Receptors | Affects mood regulation | |
| NMDA Receptors | Involved in synaptic plasticity |
Anticancer Research
Studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The presence of the piperidine ring may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines. The modifications in the piperidine structure were found to influence the efficacy of these compounds against cancer cells significantly.
Neuropharmacology
Given its structural characteristics, this compound may be effective in treating neurological disorders. Its potential to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological applications.
Table 2: Neuropharmacological Implications
| Disorder | Proposed Mechanism | Evidence |
|---|---|---|
| Depression | Serotonin modulation | |
| Anxiety | GABAergic activity | |
| Schizophrenia | Dopaminergic pathways |
Industrial Applications
In industrial settings, this compound can be utilized in the synthesis of other chemical compounds due to its unique structure. Continuous flow reactors may optimize production efficiency and yield, facilitating its use in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Pyridine and Amine Substituents
Compound A : N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine ()
- Structure : Features an imidazo[1,2-a]pyridine fused ring system with aryl and dimethylamine substituents.
- The dimethylamine group may reduce steric hindrance compared to the piperidine moiety in the target compound.
- Activity : Demonstrated antimicrobial efficacy against bacterial and fungal strains, suggesting that methanamine derivatives with aromatic systems exhibit broad bioactivity .
Compound B : [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine ()
- Structure : Pyridine ring substituted with a pyrazole group at position 6 and a methanamine at position 3.
- Comparison : The pyrazole group introduces hydrogen-bonding capabilities absent in the target compound. The lack of a piperidine ring may reduce lipophilicity, impacting membrane permeability .
Compound C : N-Methyl-1-[3-(pyridin-3-yl)phenyl]methanamine ()
Piperidine-Containing Analogues
Compound D : N6’-(2,2-Diethoxyethyl)-N2’-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-8’H-spiro[...] ()
- Structure : Complex spirocyclic system with a pyridin-2-yl group and 4-methylpiperazine substituent.
- Comparison: The piperazine ring (vs. piperidine in the target compound) introduces additional nitrogen atoms, altering basicity and solubility.
Compound E : 1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine ()
- Structure : Chloropyridine core with dimethylamine at position 3.
- The absence of a piperidine group simplifies synthesis but reduces steric bulk .
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : The target compound’s piperidin-1-yl group requires precise regioselective substitution, akin to methods in and .
- Solubility and ADME : Piperidine-containing compounds (target and Compound D) may exhibit improved blood-brain barrier penetration due to moderate lipophilicity, whereas polar groups (e.g., pyrazole in Compound B) favor aqueous solubility .
Biological Activity
N-Methyl-1-(5-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine, also known by its chemical structure C14H20N3, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.
The compound features a complex structure characterized by a piperidine ring and a pyridine moiety, which are known to contribute to its biological properties. The molecular formula is represented as:
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the piperidine ring enhances its affinity for certain receptors, potentially influencing central nervous system activity.
Biological Activity
1. Antiparasitic Activity:
Studies have shown that derivatives of similar structures exhibit significant antiparasitic activity. For example, modifications to the N-methyl group can lead to enhanced potency against parasites, with effective concentrations (EC50) reported in low micromolar ranges .
2. Antitumor Activity:
Compounds with similar scaffolds have demonstrated notable anticancer properties. Research highlights that certain derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
3. Antibacterial and Antifungal Properties:
The compound's structural components suggest potential antibacterial and antifungal activities. Studies on related piperidine derivatives indicate that modifications can lead to increased inhibition of both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Antiparasitic Evaluation
In a study evaluating the antiparasitic effects of N-methyl derivatives, it was found that introducing polar functionalities significantly improved solubility while maintaining or enhancing activity against specific parasites. For instance, the incorporation of a methoxy group resulted in an EC50 value of 0.048 μM, indicating potent activity .
Case Study 2: Anticancer Activity
A series of compounds based on the pyrazole scaffold were synthesized to explore their anticancer potential. In vitro tests revealed that certain modifications led to an increase in antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with some compounds achieving EC50 values below 0.1 μM .
Data Table: Summary of Biological Activities
| Activity Type | Effective Concentration (EC50) | Remarks |
|---|---|---|
| Antiparasitic | 0.023 - 0.064 μM | Significant potency observed with N-methyl groups |
| Antitumor | <0.1 μM | Effective against multiple cancer types |
| Antibacterial | Variable | Modifications enhance activity |
| Antifungal | Moderate | Structural changes influence efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
